Cas no 1245644-44-3 (Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate)
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate
- methyl 5-ethyl-2-methyl-1H-imidazole-4-carboxylate
- VZB64444
- 1245644-44-3
- AKOS022177020
- W17566
- AS-68475
- CS-W023205
- methyl4-ethyl-2-methyl-1H-imidazole-5-carboxylate
- DB-012470
- MFCD12756158
-
- MDL: MFCD12756158
- Inchi: 1S/C8H12N2O2/c1-4-6-7(8(11)12-3)10-5(2)9-6/h4H2,1-3H3,(H,9,10)
- InChI Key: BRWMAPAQXFOWFV-UHFFFAOYSA-N
- SMILES: O(C)C(C1=C(CC)NC(C)=N1)=O
Computed Properties
- Exact Mass: 168.089877630g/mol
- Monoisotopic Mass: 168.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Density: 1.136
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50685-1g |
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate |
1245644-44-3 | 98% | 1g |
¥363.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50685-100mg |
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate |
1245644-44-3 | 98% | 100mg |
¥37.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50685-250mg |
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate |
1245644-44-3 | 98% | 250mg |
¥92.0 | 2023-09-05 | |
| Chemenu | CM187546-100mg |
methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate |
1245644-44-3 | 95+% | 100mg |
$395 | 2021-08-05 | |
| Chemenu | CM187546-250mg |
methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate |
1245644-44-3 | 95+% | 250mg |
$710 | 2021-08-05 | |
| Chemenu | CM187546-1g |
methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate |
1245644-44-3 | 95+% | 1g |
$1521 | 2021-08-05 | |
| Apollo Scientific | OR321366-250mg |
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate |
1245644-44-3 | 98% | 250mg |
£32.00 | 2025-02-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YU084-50mg |
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate |
1245644-44-3 | 98+% | 50mg |
385.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YU084-200mg |
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate |
1245644-44-3 | 98+% | 200mg |
962.0CNY | 2021-07-10 | |
| Ambeed | A691636-100mg |
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate |
1245644-44-3 | 98+% | 100mg |
$10.0 | 2024-04-25 |
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate Suppliers
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate
Methyl 4-Ethyl-2-Methyl-1H-Imidazole-5-Carboxylate: A Comprehensive Overview
Methyl 4-Ethyl-2-Methyl-1H-Imidazole-5-Carboxylate, with the CAS number 1245644-44-3, is a significant compound in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound belongs to the imidazole family, which has garnered substantial attention due to its versatile applications in drug discovery, materials science, and catalysis. The structure of this compound features a methyl ester group attached to an imidazole ring, with specific substituents that confer unique chemical and physical properties.
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental structural motif in many biologically active molecules. In Methyl 4-Ethyl-2-Methyl-1H-imidazole-5-carboxylate, the substitution pattern at positions 2 and 4 with methyl and ethyl groups, respectively, introduces steric and electronic effects that influence its reactivity and stability. The methyl ester group at position 5 further modulates the compound's solubility and reactivity, making it a valuable intermediate in various synthetic pathways.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of Methyl 4-Ethyl-2-Methyl-1H-imidazole-5-carboxylate through both traditional and innovative routes. Researchers have explored one-pot synthesis strategies that minimize reaction steps and reduce environmental impact. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of this compound while maintaining high yields and purity.
The application of Methyl 4-Ethyl-2-Methyl-imidazolium salts as catalysts in asymmetric synthesis has been a focal point in recent studies. These catalysts have demonstrated exceptional efficiency in promoting enantioselective reactions, such as aldol additions and Michael additions, which are critical in the construction of complex molecular architectures. The unique electronic environment provided by the imidazole ring facilitates the activation of substrates, making this compound an invaluable tool in modern organic synthesis.
Moreover, Methyl 4-Ethyl derivatives have shown promise in medicinal chemistry as potential leads for anti-inflammatory and anticancer agents. Preclinical studies have highlighted their ability to modulate key signaling pathways involved in inflammation and tumor progression. The substitution pattern on the imidazole ring plays a crucial role in determining bioavailability and pharmacokinetic properties, which are essential considerations for drug development.
In terms of physical properties, Methyl 4-Ethyl derivatives exhibit distinct melting points and solubility profiles that are critical for their application in various chemical processes. The presence of bulky substituents can influence thermal stability, while polar groups enhance solubility in organic solvents—a property that is advantageous for chromatographic separations and formulation development.
From an environmental perspective, understanding the degradation pathways of Methyl 4-Ethyl compounds is essential for assessing their ecological impact. Recent studies have employed computational chemistry techniques to predict biodegradation rates under different environmental conditions, providing insights into their persistence in natural systems.
In conclusion, Methyl 4-Ethyl derivatives like Methyl 4-Ethyl-imidazolium salts continue to be pivotal in advancing chemical research across multiple disciplines. Their structural versatility and functional diversity make them indispensable tools for addressing contemporary challenges in drug discovery, catalysis, and materials science.
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